molecular formula C22H13NO2 B11563113 2-(naphthalen-1-yl)-1H-benzo[f]isoindole-1,3(2H)-dione

2-(naphthalen-1-yl)-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B11563113
M. Wt: 323.3 g/mol
InChI Key: LVYDVMQBXJUMGF-UHFFFAOYSA-N
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Description

2-(NAPHTHALEN-1-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-1-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in IPA: H2O as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(NAPHTHALEN-1-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the aromaticity and introduce hydrogen atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.

Mechanism of Action

The mechanism of action of 2-(NAPHTHALEN-1-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(NAPHTHALEN-1-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern and the presence of both naphthalene and isoindoline moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H13NO2

Molecular Weight

323.3 g/mol

IUPAC Name

2-naphthalen-1-ylbenzo[f]isoindole-1,3-dione

InChI

InChI=1S/C22H13NO2/c24-21-18-12-15-7-1-2-8-16(15)13-19(18)22(25)23(21)20-11-5-9-14-6-3-4-10-17(14)20/h1-13H

InChI Key

LVYDVMQBXJUMGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC5=CC=CC=C5C=C4C3=O

Origin of Product

United States

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